

Synonyms for 2,3,4,7,8-Pentachlorodibenzofuran

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Compound of Interest

Compound Name: 2,3,4,7,8-Pentachlorodibenzofuran

Cat. No.: B044125

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An In-Depth Technical Guide to 2,3,4,7,8-Pentachlorodibenzofuran

This technical guide provides a comprehensive overview of **2,3,4,7,8-Pentachlorodibenzofuran** (PeCDF), a member of the polychlorinated dibenzofurans (PCDFs) class of compounds. This document is intended for researchers, scientists, and professionals in the fields of toxicology, environmental science, and drug development.

Synonyms and Identifiers

2,3,4,7,8-Pentachlorodibenzofuran is known by several synonyms and is identified by specific registry numbers. This information is crucial for accurate identification and literature searches.

Identifier	Value
IUPAC Name	2,3,4,7,8-pentachlorodibenzofuran
CAS Number	57117-31-4[1]
Molecular Formula	C ₁₂ H ₃ Cl ₅ O
Synonyms	2,3,4,7,8-PeCDF, PCDF 114, Dibenzofuran, 2,3,4,7,8-pentachloro-

A more extensive list of synonyms includes: 2,3,4,7,8-PENTACDF, 2,3,4,7,8-pentachloro-dibenzofura, 2,3,4,7,8-PENTACHLORODIPHENYLENEOXIDE, 2,3,4,7,8-PNCDF, 23478-PCDF, and 23478PENTACHLORODIBENZO-PARA-FURAN.[2]

Physicochemical Properties

Understanding the physical and chemical properties of 2,3,4,7,8-PeCDF is essential for handling, experimental design, and environmental fate assessment.

Property	Value
Molecular Weight	340.42 g/mol
Appearance	Solid[2]
Water Solubility	0.000235 mg/L at 23°C[2]
Log Kow (Octanol/Water Partition Coefficient)	6.92[2]

Toxicological Data

2,3,4,7,8-PeCDF is a toxic compound with a range of effects observed in various experimental models. Its toxicity is often compared to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent of the dioxin-like compounds.

Acute Toxicity

Species	Route	Endpoint	Value
Male Fischer 344 Rat	Oral	LD ₅₀ (35 days)	916 µg/kg (95% CI: 565-1484 µg/kg)[3]

In Vitro Potency (CYP1A Induction)

The induction of cytochrome P450 1A (CYP1A) enzymes is a hallmark of exposure to dioxin-like compounds. The half-maximal effective concentration (EC₅₀) is a measure of the compound's potency.

Cell Type	Endpoint	EC ₅₀ (nM)
Primary Human Hepatocytes	CYP1A1 mRNA induction	0.369[4]
Primary Human Hepatocytes	CYP1A2 mRNA induction	0.329[4]
H-4-II-E Rat Hepatoma Cells	Aryl Hydrocarbon Hydroxylase (AHH) activity	0.256[4]
H-4-II-E Rat Hepatoma Cells	Ethoxyresorufin-O-deethylase (EROD) activity	0.134[4]

Carcinogenicity

Studies in experimental animals have provided sufficient evidence for the carcinogenicity of 2,3,4,7,8-PeCDF.[2] In female Harlan Sprague-Dawley rats, gavage administration of PeCDF for two years resulted in increased incidences of hepatocellular adenoma, cholangiocarcinoma of the liver, and gingival squamous cell carcinoma of the oral mucosa.[5]

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of 2,3,4,7,8-PeCDF are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

Canonical AhR Signaling Pathway

The canonical pathway involves the binding of PeCDF to the cytosolic AhR complex, leading to its nuclear translocation and the subsequent transcription of target genes.



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Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2,3,4,7,8-PeCDF.

Experimental Protocols

Detailed experimental methodologies are critical for the replication and validation of scientific findings. Below are summaries of protocols used in key studies of 2,3,4,7,8-PeCDF.

In Vivo Acute Toxicity Study in Rats

This protocol is based on the study by Brewster et al. (1988).[\[3\]](#)

- Test Animals: Male Fischer 344 rats.
- Administration: Single oral gavage of 2,3,4,7,8-PeCDF dissolved in a suitable vehicle (e.g., corn oil).
- Dose Groups: A range of doses are used to determine the LD₅₀, including a vehicle control group.
- Observation Period: Animals are observed for a period of at least 14 days, with the study by Brewster et al. extending to 35 days.
- Parameters Monitored:
 - Clinical signs of toxicity (e.g., weight loss, changes in appearance and behavior).
 - Mortality.
 - Hematology and serum clinical chemistry at necropsy.
 - Organ weights (liver, thymus, etc.).
 - Histopathological examination of major organs.
 - Biochemical assays, such as hepatic ethoxyresorufin-O-deethylase (EROD) activity, as a marker of AhR activation.

In Vitro CYP1A Induction Assay in Primary Hepatocytes

This protocol is a generalized representation based on studies such as Budinsky et al. (2010).
[\[4\]](#)

- **Cell Culture:** Cryopreserved primary human or rat hepatocytes are thawed and plated on collagen-coated plates in appropriate culture medium.
- **Compound Treatment:** After cell attachment and stabilization, the hepatocytes are treated with various concentrations of 2,3,4,7,8-PeCDF (typically in a solvent like DMSO, with a final concentration kept low to avoid solvent effects). A vehicle control and a positive control (e.g., TCDD) are included.
- **Incubation:** Cells are incubated with the test compound for a specified period (e.g., 24-72 hours) to allow for gene induction and protein expression.
- **Endpoint Measurement:**
 - **mRNA Quantification:** Total RNA is extracted from the cells, and the expression levels of CYP1A1 and CYP1A2 mRNA are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Gene expression is typically normalized to a housekeeping gene.
 - **Enzyme Activity Assay (EROD):** The activity of CYP1A1/1A2 is measured using a substrate like 7-ethoxyresorufin, which is converted to the fluorescent product resorufin. The rate of resorufin formation is measured using a fluorometer.
- **Data Analysis:** The results are typically expressed as fold induction over the vehicle control, and EC₅₀ values are calculated from the concentration-response curves.

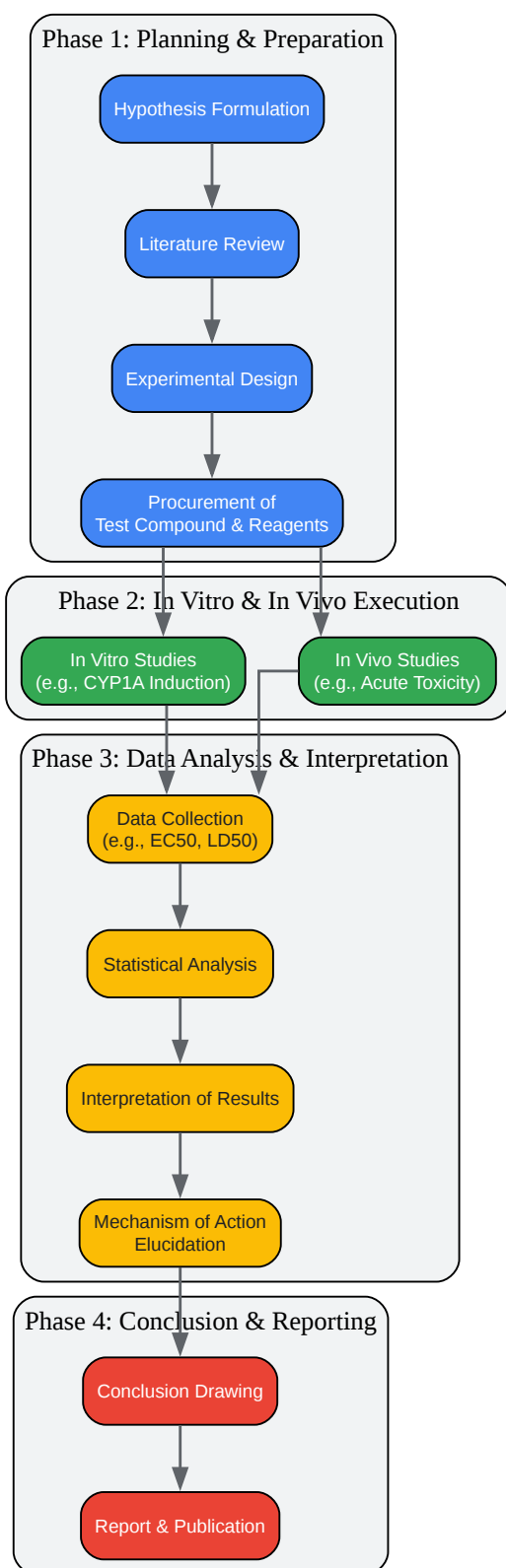
Analytical Method for Quantification in Environmental Matrices

The analysis of 2,3,4,7,8-PeCDF in various samples is typically performed using highly sensitive and specific methods, such as those outlined by the U.S. Environmental Protection Agency (EPA).

- Method: EPA Method 1613 is a common method for the analysis of tetra- through octa-chlorinated dioxins and furans, including 2,3,4,7,8-PeCDF.[\[1\]](#)
- Principle: Isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).
- Sample Preparation:
 - Extraction: The method of extraction depends on the matrix (e.g., Soxhlet extraction for solids, liquid-liquid extraction for aqueous samples).
 - Cleanup: The extract is subjected to a rigorous cleanup procedure to remove interfering compounds. This may involve various chromatographic techniques such as column chromatography with silica gel, alumina, and carbon.
- Instrumentation:
 - A high-resolution gas chromatograph is used to separate the different PCDF congeners.
 - A high-resolution mass spectrometer is used for detection and quantification, providing high sensitivity and specificity.
- Quantification: Quantification is based on the isotope dilution principle, where a known amount of a stable isotope-labeled analog of 2,3,4,7,8-PeCDF is added to the sample before extraction. The ratio of the native compound to the labeled standard is used to calculate the concentration, correcting for any losses during sample preparation and analysis.

Logical Relationships in Experimental Workflow

The following diagram illustrates a typical workflow for the toxicological evaluation of a compound like 2,3,4,7,8-PeCDF.



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Caption: A generalized workflow for the toxicological assessment of **2,3,4,7,8-Pentachlorodibenzofuran**.

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